molecular formula C20H21N3OS B2676763 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone CAS No. 897475-96-6

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone

Cat. No.: B2676763
CAS No.: 897475-96-6
M. Wt: 351.47
InChI Key: RQOHTLYTJSERQT-UHFFFAOYSA-N
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Description

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone typically involves the coupling of substituted benzothiazoles with piperazine derivatives. One common method involves the reaction of 2-amino-4-ethylbenzothiazole with phenyl chloroformate in the presence of a base, followed by the addition of piperazine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzothiazole ring and a piperazine ring linked to a phenyl group allows for versatile interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-2-15-9-6-10-17-18(15)21-20(25-17)23-13-11-22(12-14-23)19(24)16-7-4-3-5-8-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOHTLYTJSERQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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